3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
"3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea" is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis. One common route starts with the synthesis of the pyrrolidinone core, followed by the introduction of the ethoxyphenyl and trifluoromethylphenyl groups through nucleophilic substitution and condensation reactions. Key intermediates are often purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production process can be scaled up using continuous flow reactors to optimize reaction conditions, such as temperature, pressure, and reaction time. Solvents and reagents are selected to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the corresponding alcohols or amines.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Reagents such as halogenating agents (e.g., bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) are commonly used. Reactions are usually conducted under controlled temperatures, ranging from -78°C to 150°C, depending on the specific transformation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted aromatic compounds, each varying depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmacologically active compounds and advanced materials.
Biology and Medicine
In biological and medical research, the compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or modulator, providing insights into disease mechanisms and paving the way for the development of new drugs.
Industry
Industrially, the compound is used in the formulation of specialty chemicals, such as polymers and agrochemicals. Its unique functional groups allow for the development of materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and trifluoromethylphenyl groups may facilitate binding to these targets through hydrophobic and electronic interactions. The urea moiety can form hydrogen bonds, contributing to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to "3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea" include those with analogous functional groups, such as:
3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea
3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(methyl)phenyl]urea
Uniqueness
The unique combination of ethoxyphenyl, trifluoromethylphenyl, and urea functional groups distinguishes this compound from its analogs
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-2-30-16-9-7-15(8-10-16)27-13-14(11-19(27)28)12-25-20(29)26-18-6-4-3-5-17(18)21(22,23)24/h3-10,14H,2,11-13H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSLIWTHWXTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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